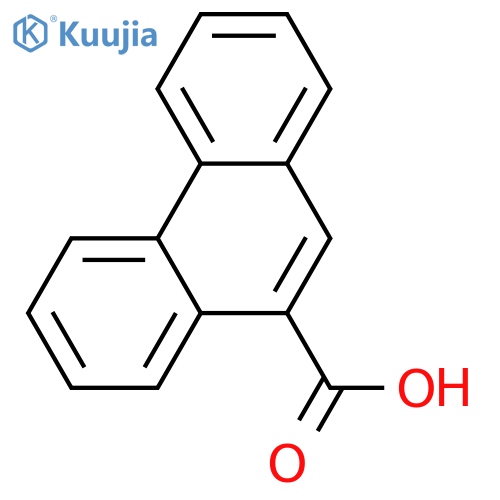

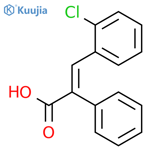

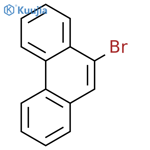

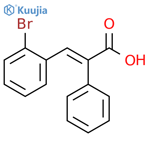

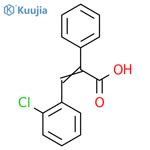

Reactions of halogenated α-phenylcinnamic acids with potassium amide in liquid ammonia. Part I. Reactions of cis- and trans-2-chloro-α-phenylcinnamic acids

,

Indian Journal of Chemistry,

1981,

(1),

1-3